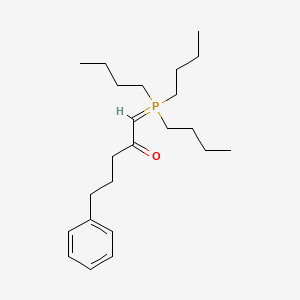
5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one: is an organophosphorus compound characterized by the presence of a phosphanylidene group. This compound is notable for its unique structure, which includes a phenyl group and a tributylphosphanylidene moiety attached to a pentan-2-one backbone. It has a molecular formula of C23H39OP and a molecular weight of 362.529 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one typically involves the reaction of a phenyl-substituted pentan-2-one with a tributylphosphine reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the phosphine. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphanylidene group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phosphanylidene group, leading to the formation of phosphine oxides.
Reduction: : Reduction reactions can target the carbonyl group in the pentan-2-one backbone, converting it to an alcohol.
Substitution: : The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in various catalytic processes.
Biology: : In biological research, the compound can be used as a probe to study enzyme mechanisms involving phosphorus-containing substrates.
Industry: : The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with various elements .
Wirkmechanismus
The mechanism of action of 5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one involves its interaction with molecular targets through the phosphanylidene group. This group can act as a nucleophile, attacking electrophilic centers in target molecules. The phenyl group can also participate in π-π interactions, enhancing the compound’s binding affinity to certain targets. The pathways involved often include the formation of stable complexes with transition metals or the inhibition of enzymes that interact with phosphorus-containing substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1-(triphenylphosphanylidene)pentan-2-one: Similar structure but with triphenylphosphanylidene instead of tributylphosphanylidene.
5-Phenyl-1-(tributylphosphanylidene)hexan-2-one: Similar structure but with a hexan-2-one backbone instead of pentan-2-one.
Uniqueness
- The tributylphosphanylidene group in 5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one provides unique steric and electronic properties that differentiate it from other phosphanylidene compounds. This uniqueness allows for specific interactions in catalytic and biological applications that are not observed with other similar compounds .
Eigenschaften
CAS-Nummer |
55531-32-3 |
|---|---|
Molekularformel |
C23H39OP |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
5-phenyl-1-(tributyl-λ5-phosphanylidene)pentan-2-one |
InChI |
InChI=1S/C23H39OP/c1-4-7-18-25(19-8-5-2,20-9-6-3)21-23(24)17-13-16-22-14-11-10-12-15-22/h10-12,14-15,21H,4-9,13,16-20H2,1-3H3 |
InChI-Schlüssel |
WCBQWBCYPWHOMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=CC(=O)CCCC1=CC=CC=C1)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















